molecular formula C10H16O3 B14688237 ethyl (Z)-2-acetylhex-4-enoate CAS No. 29149-74-4

ethyl (Z)-2-acetylhex-4-enoate

Cat. No.: B14688237
CAS No.: 29149-74-4
M. Wt: 184.23 g/mol
InChI Key: ODKLJRKSCHDRIK-XQRVVYSFSA-N
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Description

Ethyl (Z)-2-acetylhex-4-enoate is an organic compound characterized by its ester functional group and a double bond in the Z-configuration. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (Z)-2-acetylhex-4-enoate can be synthesized through the esterification of (Z)-2-acetylhex-4-enoic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction typically involves heating the reactants to facilitate the formation of the ester bond .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed to drive the reaction to completion. This method ensures higher yields and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl (Z)-2-acetylhex-4-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl (Z)-2-acetylhex-4-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl (Z)-2-acetylhex-4-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active components, which then participate in various biochemical pathways. The double bond in the Z-configuration may also influence its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific Z-configuration, which can significantly influence its chemical reactivity and biological interactions. This configuration can lead to different stereochemical outcomes in reactions compared to its E-isomer or other similar compounds .

Properties

CAS No.

29149-74-4

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

ethyl (Z)-2-acetylhex-4-enoate

InChI

InChI=1S/C10H16O3/c1-4-6-7-9(8(3)11)10(12)13-5-2/h4,6,9H,5,7H2,1-3H3/b6-4-

InChI Key

ODKLJRKSCHDRIK-XQRVVYSFSA-N

Isomeric SMILES

CCOC(=O)C(C/C=C\C)C(=O)C

Canonical SMILES

CCOC(=O)C(CC=CC)C(=O)C

Origin of Product

United States

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